REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:14])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[C:7]([O:12][CH3:13])[CH:6]=1.[Li][CH2:16]CCC.C(NC(C)C)(C)C.CI>C1COCC1>[Cl:11][C:8]1[CH:9]=[CH:10][C:5]([CH:4]([CH3:16])[C:3]([O:2][CH3:1])=[O:14])=[CH:6][C:7]=1[O:12][CH3:13]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=CC(=C(C=C1)Cl)OC)=O
|
Name
|
|
Quantity
|
1.75 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.18 mL
|
Type
|
reactant
|
Smiles
|
CI
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Type
|
CUSTOM
|
Details
|
stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 1 h at −78° C.
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (eluent 1:1 isohexane/ether)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)C(C(=O)OC)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.21 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |